molecular formula C17H24N4O2S B10982598 N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-4-phenylpiperazine-1-carboxamide

N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-4-phenylpiperazine-1-carboxamide

Cat. No.: B10982598
M. Wt: 348.5 g/mol
InChI Key: BLBZESKPJODZNB-UHFFFAOYSA-N
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Description

N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-4-phenylpiperazine-1-carboxamide, also known by its systematic name 4-amino-N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]benzamide , is a chemical compound with the molecular formula C₁₂H₁₈N₂O₃S₂. It has a molecular weight of approximately 302.4 g/mol . This compound features a piperazine ring, a thiomorpholine group, and a phenylcarboxamide moiety.

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves the reaction of 4-phenylpiperazine-1-carboxylic acid with thiomorpholine-4-one. The thiomorpholine-4-one group is introduced via a condensation reaction. The overall synthetic route can be summarized as follows:

    Acylation: The carboxylic acid group of 4-phenylpiperazine-1-carboxylic acid reacts with thiomorpholine-4-one to form the target compound.

    Purification: The resulting product is purified through recrystallization or other suitable methods.

Industrial Production:: While detailed industrial production methods are proprietary, the compound can be synthesized on a larger scale using similar principles.

Chemical Reactions Analysis

Reactions::

    Acylation: The initial step in the synthesis involves acylation of the piperazine ring with the thiomorpholine-4-one group.

    Hydrolysis: Under acidic or basic conditions, the amide bond can undergo hydrolysis.

    Substitution: The phenyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions::

    Thiomorpholine-4-one: Used for acylation.

    Acid/Base Catalysts: Facilitate hydrolysis.

    Electrophilic Reagents: Used for phenyl substitution.

Major Products:: The major product is the desired N-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-4-phenylpiperazine-1-carboxamide.

Scientific Research Applications

This compound finds applications in various fields:

    Medicinal Chemistry: It may serve as a scaffold for drug design due to its structural features.

    Biological Studies: Researchers explore its interactions with biological targets.

    Industry: It could be used in the synthesis of other compounds.

Mechanism of Action

The precise mechanism of action remains an active area of research. it likely involves interactions with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, compounds with similar structural motifs include:

  • 4-amino-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide
  • 4-amino-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzamide

These compounds share the thiomorpholine-4-one moiety but differ in their substituents.

Properties

Molecular Formula

C17H24N4O2S

Molecular Weight

348.5 g/mol

IUPAC Name

N-(2-oxo-2-thiomorpholin-4-ylethyl)-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C17H24N4O2S/c22-16(20-10-12-24-13-11-20)14-18-17(23)21-8-6-19(7-9-21)15-4-2-1-3-5-15/h1-5H,6-14H2,(H,18,23)

InChI Key

BLBZESKPJODZNB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)N3CCSCC3

Origin of Product

United States

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